molecular formula C14H17ClO3 B027527 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 126991-59-1

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B027527
CAS RN: 126991-59-1
M. Wt: 268.73 g/mol
InChI Key: KPILSHSOLNVPLU-UHFFFAOYSA-N
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Description

The compound “8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol” is a spirocyclic compound, which means it has two rings that share a single atom . The presence of the dioxaspiro indicates that it contains a spirocyclic ether. The Chlorophenyl group suggests the presence of a phenyl ring with a chlorine substituent.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spirocyclic ether, possibly through a nucleophilic substitution or a ring-closing reaction . The chlorophenyl group could be introduced through a nucleophilic aromatic substitution reaction.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic ether and a phenyl ring. The spirocyclic ether would likely contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the ether and phenyl groups. The ether could potentially undergo reactions with strong acids, while the phenyl ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ether and phenyl groups could impact its polarity and solubility .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of various organic molecules. Its spirocyclic structure, which includes both a heterocyclic and a phenyl component, makes it a versatile precursor for constructing complex organic compounds with potential applications in pharmaceuticals and agrochemicals .

Asymmetric Catalysis

The chiral nature of the spirocyclic framework allows for its use in asymmetric catalysis. Researchers have explored its utility in creating enantiomerically enriched products, which are crucial for the development of drugs with high specificity and reduced side effects .

Material Science

In material science, the compound’s unique structural features can be exploited to synthesize novel polymers or co-polymers. These materials could have enhanced mechanical properties or be used in the creation of specialty plastics with specific characteristics .

Medicinal Chemistry

In medicinal chemistry, the compound can be utilized to develop new therapeutic agents. Its structure could be modified to interact with biological targets, potentially leading to the discovery of new drugs for treating various diseases .

Analytical Chemistry

The compound’s distinct chemical and physical properties make it suitable as a standard or reference material in analytical chemistry. It could be used to calibrate instruments or validate analytical methods, ensuring accuracy and precision in chemical analysis .

Environmental Chemistry

Due to its stability and reactivity, this compound could be studied for its behavior in environmental systems. It might be used to understand the fate of similar organic compounds in the environment or to develop methods for their detection and quantification .

Chemical Education

As a compound with a unique structure, it can be used as a teaching tool in chemical education to illustrate concepts such as spiro compounds, heterocycles, and chlorinated organics. It can help students understand the complexity and diversity of organic chemistry .

Biochemistry Research

Finally, in biochemistry research, the compound could be used to probe the function of enzymes that interact with similar structures. This could provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors or activators .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific functional groups present .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include investigating its potential use as a pharmaceutical compound or studying its behavior in various chemical reactions .

properties

IUPAC Name

8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c15-12-3-1-11(2-4-12)13(16)5-7-14(8-6-13)17-9-10-18-14/h1-4,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPILSHSOLNVPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C3=CC=C(C=C3)Cl)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562249
Record name 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

CAS RN

126991-59-1
Record name 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared as a white solid from 4-bromochlorobenzene (Aldrich) and 1,4-dioxa-spiro[4.5]decan-8-one using the procedure described in Step A of Example 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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